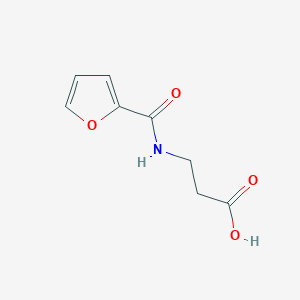

3-(2-Furoylamino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIWQQDSQKTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354032 | |

| Record name | 3-(2-furoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-37-9 | |

| Record name | 3-(2-furoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Furoylamino)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Furoylamino)propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The guide details the most pertinent synthetic pathways, with a focus on the practical execution of the Schotten-Baumann reaction for the amide bond formation. It offers a step-by-step experimental protocol, discusses the underlying chemical principles, and outlines the necessary analytical techniques for the characterization of the final product. This document is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Furoylamino Propanoic Acid Derivatives

The furoic acid moiety is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. When coupled with amino acids, such as β-alanine, the resulting furoylamino acid derivatives present a unique chemical space for the exploration of new pharmacological agents. This compound, in particular, combines the structural features of a heterocyclic aromatic system with a flexible amino acid linker, making it a promising candidate for further derivatization and biological screening. Propanoic acid and its derivatives are known to possess a variety of biological activities, and the incorporation of the furan ring can modulate these properties, potentially leading to the discovery of novel therapeutics.

Strategic Synthesis Pathways

The synthesis of this compound is primarily achieved through the formation of an amide bond between β-alanine and a derivative of 2-furoic acid. Two principal strategies can be employed for this transformation:

-

Direct Amide Coupling: This method involves the reaction of 2-furoic acid with β-alanine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While effective, this approach can sometimes lead to challenges in purification due to the formation of urea byproducts.

-

Acylation with an Activated Furoic Acid Derivative: A more common and often more efficient method is the acylation of β-alanine with a more reactive derivative of 2-furoic acid, such as 2-furoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which are well-suited for the acylation of amines.

This guide will focus on the latter approach due to its reliability, scalability, and the commercial availability of the starting materials.

The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis

The Schotten-Baumann reaction is a classic and robust method for the synthesis of amides from amines and acid chlorides. The reaction is typically carried out in a biphasic system, consisting of an aqueous alkaline solution and an organic solvent. The base, usually sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the unreacted amine, and it deprotonates the amine to increase its nucleophilicity.

The general mechanism involves the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Schotten-Baumann reaction.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| β-Alanine | C₃H₇NO₂ | 89.09 | ≥99% |

| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | ≥98% |

| Sodium hydroxide | NaOH | 40.00 | ≥97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |

| Hydrochloric acid | HCl | 36.46 | 37% (w/w) |

| Deionized water | H₂O | 18.02 | |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Preparation of the β-Alanine Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve β-alanine (e.g., 5.0 g, 56.1 mmol) in 50 mL of a 2 M aqueous solution of sodium hydroxide. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Preparation of the 2-Furoyl Chloride Solution: In a separate beaker, dissolve 2-furoyl chloride (e.g., 7.3 g, 56.1 mmol) in 50 mL of dichloromethane.

-

Reaction Execution: Slowly add the 2-furoyl chloride solution from the beaker to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the cooled β-alanine solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture remains below 10 °C. A white precipitate may form during the addition.

-

Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Acidification: Cool the reaction mixture again in an ice-water bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents, sparingly soluble in water |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amide) | 3400-3200 |

| C=O stretch (carboxylic acid) | 1720-1700 |

| C=O stretch (amide I) | 1680-1630 |

| N-H bend (amide II) | 1570-1515 |

| C-O stretch (furan) | 1250-1020 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the different protons in the molecule. The expected signals would include those for the furan ring protons, the methylene protons of the propanoic acid chain, and the amide and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the furan ring, and the methylene carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (C₈H₉NO₄, MW: 183.16 g/mol ).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound. By following the outlined Schotten-Baumann reaction protocol and employing the suggested characterization techniques, researchers can confidently and efficiently prepare this valuable compound for further investigation in drug discovery and development programs. The principles and methodologies described herein are also applicable to the synthesis of a broader range of N-acyl amino acid derivatives, making this guide a useful reference for synthetic and medicinal chemists.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

-

Mohammad, N., et al. (2012). 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o169. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to 3-(2-Furoylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This guide is intended to provide a comprehensive technical overview of 3-(2-Furoylamino)propanoic acid, a molecule with potential yet to be fully unlocked. While publicly available data on this specific compound is limited, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical knowledge to offer a robust starting point for research and development. The methodologies and insights presented herein are designed to be self-validating, encouraging a rigorous and well-reasoned approach to experimentation.

Molecular Overview and Physicochemical Properties

This compound, also known as N-(2-furoyl)-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its structure incorporates a furan ring, a common motif in medicinal chemistry, linked to the β-alanine backbone via an amide bond.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 5652-37-9[1][2] |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

Due to the absence of extensive experimental data in publicly accessible literature, a number of the physicochemical properties must be predicted based on the structure and data from similar compounds. These predictions provide a valuable baseline for experimental design.

| Property | Predicted/Theoretical Value | Experimental Notes |

| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C. | Amide and carboxylic acid functionalities suggest strong intermolecular hydrogen bonding, leading to a relatively high melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition before boiling is likely. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some water solubility, but the aromatic furan ring and amide backbone limit it. Solubility is expected to be pH-dependent. |

| pKa | Carboxylic acid pKa estimated to be around 4-5. | The electron-withdrawing nature of the furoyl group may slightly lower the pKa compared to propanoic acid. |

| LogP | Estimated to be between 0.5 and 1.5. | This suggests a moderate lipophilicity, a key parameter for drug-likeness. |

Synthesis and Purification

While no specific, peer-reviewed synthesis for this compound has been identified in the current literature, a standard and reliable synthetic route can be proposed based on the principles of amide bond formation. The most logical approach involves the acylation of β-alanine with 2-furoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol outlines a robust method for the synthesis of this compound. The Schotten-Baumann conditions are well-established for the acylation of amino acids and are chosen for their high yield and operational simplicity.

Materials:

-

β-Alanine

-

2-Furoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). The excess base is crucial to neutralize the starting amino acid and the HCl byproduct of the reaction. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: While vigorously stirring the cooled β-alanine solution, slowly add 2-furoyl chloride (1.05 eq) dropwise. The slow addition is critical to control the exothermic reaction and prevent hydrolysis of the acid chloride. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting on a silica plate.

-

Workup and Extraction:

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using concentrated HCl. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate if it is insoluble.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL). The choice of solvent will depend on the solubility of the product.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-COOH | ~ 2.6 | Triplet | 2H |

| -N-CH₂- | ~ 3.6 | Quartet | 2H |

| Furan H3 | ~ 6.5 | Doublet of doublets | 1H |

| Furan H4 | ~ 7.2 | Doublet of doublets | 1H |

| Furan H5 | ~ 7.6 | Doublet of doublets | 1H |

| -NH- | ~ 8.0 | Triplet (broad) | 1H |

| -COOH | ~ 12.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂-COOH | ~ 34 |

| -N-CH₂- | ~ 36 |

| Furan C3 | ~ 112 |

| Furan C4 | ~ 115 |

| Furan C5 | ~ 145 |

| Furan C2 | ~ 148 |

| Amide C=O | ~ 160 |

| Carboxylic Acid C=O | ~ 175 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amide) | 3200-3400 | Amide N-H stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Carboxylic acid carbonyl stretch |

| C=O (Amide) | 1630-1680 | Amide I band (carbonyl stretch) |

| C-N (Amide) | 1510-1570 | Amide II band (N-H bend and C-N stretch) |

| C-O-C (Furan) | 1000-1300 | Ether stretch |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

[M+H]⁺: m/z = 184.0559

-

[M+Na]⁺: m/z = 206.0378

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for drug development professionals.

-

Analgesic and Anti-inflammatory Activity: The propanoic acid scaffold is a key feature of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[3][4] The furan ring is also present in various bioactive molecules. Therefore, this compound could be investigated for its potential as an anti-inflammatory or analgesic agent.

-

Antimicrobial Properties: Furan derivatives have been shown to possess antimicrobial activity.[5][6][7] The combination of the furan ring and the amino acid backbone could lead to novel antimicrobial compounds.

-

Metabolic Pathway Modulation: As a derivative of β-alanine, this compound could potentially interact with metabolic pathways involving this amino acid. β-alanine is a precursor to coenzyme A, which is central to metabolism.

Logical Workflow for Biological Screening

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

For any novel compound, it is imperative to handle it with care, assuming it is potentially hazardous until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the experimental validation of the predicted properties and the exploration of its bioactivity in the suggested therapeutic areas. The insights and protocols outlined herein are intended to empower researchers to confidently and competently investigate this promising molecule.

References

-

Molport. 3-(Furan-2-ylformamido)propanoic acid. [Link]

-

Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

PubMed Central. Advances in the synthesis of β-alanine. [Link]

-

PubChem. beta-Alanine, N-(2-furoyl)-, heptyl ester. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(呋喃-2-基甲酰胺基)丙酸 | 3-(Furan-2-ylformamido)propanoic ac | 5652-37-9 - 乐研试剂 [leyan.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Furoylamino)propanoic Acid (CAS 5652-37-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Furoylamino)propanoic acid, a molecule situated at the intersection of furan chemistry and amino acid derivatives. While specific research on this compound (CAS 5652-37-9) is not extensively documented in publicly available literature, this guide leverages established principles of organic synthesis, analytical chemistry, and the known biological activities of its constituent moieties—the 2-furoyl group and the β-alanine backbone—to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical potential of this and related N-acyl-β-amino acids.

Introduction: Unifying Furan and β-Amino Acid Scaffolds

The molecular architecture of this compound combines two key structural motifs of significant interest in medicinal chemistry. The furan ring is a five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings and engage in various biological interactions.[1][2] Furan derivatives exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3]

The second component, β-alanine, is the only naturally occurring β-amino acid and serves as a crucial precursor for the biosynthesis of carnosine and other biologically important molecules.[4] The incorporation of the flexible β-amino acid scaffold into drug candidates can influence pharmacokinetic properties and provide a versatile backbone for further chemical modification.

The covalent linkage of the 2-furoyl group via an amide bond to the β-alanine backbone results in a molecule with intriguing potential. This guide will delineate a logical pathway for its investigation, from initial synthesis to postulating its biological relevance.

Synthesis and Purification

The most direct and established method for the synthesis of this compound is the Schotten-Baumann reaction. This well-known acylation method is ideal for forming amides from amines and reactive acyl halides in the presence of a base.[5][6]

Proposed Synthesis Pathway

The reaction proceeds via nucleophilic acyl substitution, where the amino group of β-alanine attacks the electrophilic carbonyl carbon of 2-furoyl chloride. An aqueous base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Caption: Proposed synthesis of this compound via Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions and should be optimized for scale and specific laboratory conditions.

-

Dissolution of β-Alanine: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and pH meter, dissolve β-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice-water bath. The excess base is crucial to neutralize the HCl byproduct and maintain a basic pH throughout the reaction.[7]

-

Preparation of Acyl Chloride: Dissolve 2-furoyl chloride (1.05 eq.) in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Acylation Reaction: Add the 2-furoyl chloride solution dropwise to the cooled β-alanine solution over 30-60 minutes, ensuring vigorous stirring. Maintain the temperature below 10 °C and the pH between 9-11 by adding additional 1 M NaOH if necessary.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel. Remove and discard the organic layer.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any unreacted 2-furoyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 2 M hydrochloric acid. The product, this compound, should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to yield a crystalline solid.[8]

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base; sparingly soluble in water. |

Spectroscopic Analysis Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Predicted Spectroscopic Data

The following predictions are based on the known spectral data of N-(2-Furoyl)Glycine and general principles of spectroscopy.[9]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~8.5 ppm (t, 1H): Amide proton (-NH-).

-

δ ~7.8 ppm (dd, 1H): Furan proton at C5 (H-5).

-

δ ~7.1 ppm (dd, 1H): Furan proton at C3 (H-3).

-

δ ~6.6 ppm (dd, 1H): Furan proton at C4 (H-4).

-

δ ~3.4 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).

-

δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -COOH).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~173 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

δ ~159 ppm: Amide carbonyl carbon (-C O-NH-).

-

δ ~148 ppm: Furan carbon C2.

-

δ ~146 ppm: Furan carbon C5.

-

δ ~116 ppm: Furan carbon C3.

-

δ ~112 ppm: Furan carbon C4.

-

δ ~36 ppm: Methylene carbon adjacent to nitrogen (-NH-C H₂-).

-

δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (-C H₂-COOH).

-

-

FTIR (KBr, cm⁻¹):

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z 182.04.

-

Predicted Fragmentation: Loss of H₂O (m/z 164.03), loss of CO₂ (m/z 138.06), and cleavage yielding the furoyl fragment (m/z 95.01).

-

Postulated Biological Activity and Research Hypotheses

The biological profile of this compound can be inferred from its constituent parts, providing a strong basis for initial screening and hypothesis-driven research.

Furan-Mediated Activities

The 2-furoyl moiety is a key component in several established drugs, such as the anti-inflammatory corticosteroid Mometasone Furoate.[12] Its presence suggests several potential avenues of investigation:

-

Anti-inflammatory Potential: The furan ring is present in agents that inhibit cyclooxygenase (COX) enzymes.[1] It is plausible that this compound could exhibit anti-inflammatory properties by modulating inflammatory pathways.

-

Antimicrobial Activity: Furan derivatives are known to possess antibacterial and antifungal properties.[1][3] The compound could be screened against a panel of pathogenic bacteria and fungi.

-

CNS Activity: β-alanine is known to cross the blood-brain barrier and can influence neural tissue.[13] The lipophilic furan moiety could enhance brain penetration, suggesting potential applications in neurological research. The molecule could be investigated for effects on neurotransmitter systems or for neuroprotective properties.

β-Alanine-Mediated Activities

As a derivative of β-alanine, the compound could interact with systems involving this amino acid:

-

Modulation of Carnosine Synthesis: β-alanine is the rate-limiting precursor for carnosine, a dipeptide with significant antioxidant and pH-buffering capabilities.[14] It would be valuable to investigate whether this compound can be metabolized to release β-alanine, thereby influencing intracellular carnosine levels.

-

GABA Receptor Interaction: β-alanine is a weak agonist at GABA receptors. While the N-acylation may alter this activity, exploring interactions with GABAergic systems could be a fruitful line of inquiry.

Integrated Research Hypothesis

Caption: A logical framework for investigating the potential biological activities of the title compound.

Safety, Handling, and Storage

Proper handling of the precursor chemicals and the final product is essential for laboratory safety.

-

2-Furoyl Chloride (CAS 527-69-5): This is a corrosive and moisture-sensitive liquid.[15][16] It causes severe skin burns and eye damage and may cause respiratory irritation.[17] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from moisture, under an inert atmosphere if possible.

-

β-Alanine (CAS 107-95-9): This is generally considered a low-hazard substance.[18] However, inhalation of dust should be avoided. Standard laboratory PPE is recommended. Store in a tightly closed container in a dry and well-ventilated place.[14]

-

This compound: As a novel compound, its toxicological properties have not been fully investigated. It should be handled with care, assuming it may have irritant properties. Standard laboratory PPE should be worn during handling.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with a high potential for diverse biological activity. This guide provides a foundational blueprint for its synthesis via the Schotten-Baumann reaction, a robust protocol for its analytical characterization, and a series of evidence-based hypotheses for its potential pharmacological applications. Future research should focus on the practical synthesis and purification of this compound, followed by systematic in vitro screening to validate the postulated anti-inflammatory, antimicrobial, and CNS activities. Subsequent structure-activity relationship (SAR) studies, involving modification of both the furan ring and the propanoic acid chain, could lead to the development of novel therapeutic leads.

References

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

-

Fuse, S., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. [Link]

-

Various Authors. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. [Link]

-

Sari, Y., et al. (2019). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Journal of Physics: Conference Series. [Link]

-

Valotis, A., & Hogger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research. [Link]

-

Dimitrova, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d1. Molbank. [Link]

-

Jandera, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: β-Alanine. [Link]

-

Al-Duais, M. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

- Google Patents. (1992).

-

Human Metabolome Database. (n.d.). 2-Furoylglycine. [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Lu, Y., et al. (2021). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters. [Link]

-

WebMD. (2025). Beta-alanine: Uses and Risks. [Link]

-

Martínez-Pacheco, M. M., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

-

Scigelova, M., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry. [Link]

-

Marcelino e Oliveira, F. K., et al. (2025). Discovery of Arylfuran and Carbohydrate Derivatives from the BraCoLi Library as Potential Zika Virus NS3 Inhibitors. Molecules. [Link]

-

Patsnap Synapse. (2024). What is Mometasone Furoate used for?. [Link]

-

PubChem. (n.d.). N-(2-Furoyl)Glycine. [Link]

-

Loba Chemie Pvt. Ltd. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Chikamatsu, H., et al. (1974). Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-α-methyl DOPA. Chemical & Pharmaceutical Bulletin. [Link]

-

Johnson, A. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Phadke, R. S., & Rangnekar, D. W. (2025). Fluticasone furoate/fluticasone propionate—Different drugs with different properties. Allergy. [Link]

-

ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids - Mass Spectrometry. [Link]

-

Zhang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

-

Farghaly, T. A., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. [Link]

-

Norwegian Scientific Committee for Food Safety. (2017). Risk assessment of "other substances" – beta-alanine. [Link]

-

Patel, P., & Patel, M. (2024). Fluticasone. In StatPearls. [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. [Link]

-

Gilar, M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International. [Link]

-

Ghorab, M. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

-

Alemdar, A., & Sain, M. (2011). Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. BioResources. [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: beta-alanine. [Link]

-

Mayo Clinic. (2025). Fluticasone (nasal route) - Side effects & dosage. [Link]

-

Perich, J. W., & Johns, R. B. (1989). N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dibutyloxyphosphoryl amino acids. Australian Journal of Chemistry. [Link]

- Google Patents. (2018). Process for purifying long chain amino acids.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

-

University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 9. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. What is Mometasone Furoate used for? [synapse.patsnap.com]

- 13. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 14. valudor.com [valudor.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. carlroth.com [carlroth.com]

Discovery and history of "3-(2-Furoylamino)propanoic acid"

An In-Depth Technical Guide to 3-(2-Furoylamino)propanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule situated at the intersection of furan chemistry and amino acid derivatives. While the specific discovery and developmental history of this compound are not extensively documented in public literature, its constituent parts—a furan ring derived from 2-furoic acid and a β-alanine backbone—are of significant interest in medicinal chemistry and materials science. This document outlines the compound's chemical identity, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential biological activities and applications based on the known properties of its structural analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar N-acyl-β-amino acids.

Introduction and Scientific Context

This compound (CAS No. 5652-37-9) is an N-acylated β-amino acid. Its structure is composed of two key moieties:

-

The β-Alanine Core: β-Alanine is the only naturally occurring β-amino acid and serves as a crucial precursor in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A in a vast range of organisms.[1][2] Its unique structure imparts different conformational properties to peptides compared to its α-amino acid counterparts, making it a valuable building block in the design of peptidomimetics and other bioactive molecules.[3]

-

The 2-Furoyl Group: The furan ring is a common heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Derivatives of 2-furoic acid are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The incorporation of a furan ring can modulate a molecule's polarity, metabolic stability, and ability to engage in specific receptor interactions.[5]

The amide linkage between these two components creates a molecule with potential for unique chemical and biological properties. The study of such compounds is driven by the need for novel chemical entities in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to any research endeavor. The key identifiers and predicted properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(furan-2-carboxamido)propanoic acid | N/A (Standard) |

| CAS Number | 5652-37-9 | [6][7] |

| Molecular Formula | C₈H₉NO₄ | N/A (Calculated) |

| Molecular Weight | 183.16 g/mol | N/A (Calculated) |

| Predicted XLogP3 | 0.4 | PubChem Prediction |

| Predicted Hydrogen Bond Donors | 2 | PubChem Prediction |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem Prediction |

| Predicted pKa (Strongest Acidic) | 4.1 | ChemAxon Prediction |

| Predicted pKa (Strongest Basic) | -2.9 | ChemAxon Prediction |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a robust and reliable synthesis can be achieved through a standard amide coupling reaction between β-alanine and an activated derivative of 2-furoic acid, such as 2-furoyl chloride. The Schotten-Baumann reaction conditions described here are well-established for this type of transformation.

Rationale for Synthetic Approach

The chosen method, an acylation of an amine under basic conditions, is one of the most fundamental and efficient ways to form an amide bond.

-

Activation of the Carboxylic Acid: 2-Furoic acid is converted to 2-furoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This vastly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The primary amine of β-alanine acts as the nucleophile.

-

Base Catalyst: A base, such as sodium hydroxide, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and ensuring the amine on β-alanine remains deprotonated and nucleophilic.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

β-Alanine

-

2-Furoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

-

Dissolution of β-Alanine: In a 250 mL round-bottom flask, dissolve β-alanine (1.0 eq) in a 10% aqueous solution of NaOH (2.5 eq). Cool the solution to 0-5 °C in an ice bath with gentle stirring.

-

Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring β-alanine solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 using 2M HCl. A white precipitate of the product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the furan ring protons, the aliphatic protons of the propanoic acid chain, and the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight, matching the calculated value for C₈H₉NO₄.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

Visualization of Synthetic and Research Workflows

Synthetic Workflow Diagram

Caption: Proposed workflow for evaluating biological activity.

Potential Biological Activity and Future Directions

The precise biological profile of this compound is not well-established. However, based on its structural components, several hypotheses can be formulated to guide future research.

-

Antimicrobial Properties: Furan-containing molecules are known for their antibacterial and antifungal activities. [4]A 2022 study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. [4]It is plausible that this compound could exhibit similar properties, warranting investigation through minimum inhibitory concentration (MIC) assays.

-

Enzyme Inhibition: The molecule's structure, featuring an amide bond and a carboxylic acid, makes it a potential candidate for an enzyme inhibitor, particularly for proteases or hydrolases where it could mimic a natural substrate.

-

Peptidomimetic and Materials Science Applications: As a modified β-amino acid, it could be incorporated into peptide chains to induce specific secondary structures or enhance resistance to enzymatic degradation. The furan ring also allows for further chemical modification, making it a potentially useful monomer for developing novel biodegradable polymers. [5] Future research should focus on synthesizing the compound and systematically screening it against various biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzyme assays.

Conclusion

This compound represents a simple yet intriguing molecule that is readily accessible through standard organic synthesis. While its specific history is not well-documented, its chemical architecture, combining the biologically significant β-alanine and the versatile furan scaffold, suggests a high potential for applications in medicinal chemistry and materials science. This guide provides the necessary foundational knowledge, including a robust synthetic protocol and a logical framework for future investigation, to empower researchers to explore the properties and potential of this and related compounds.

References

-

Hu, G., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

-

AccelaChem. (2023). This compound. AccelaChem. [Link]

-

Narvaez-Ortiz, H. Y., & Breaker, R. R. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

-

Hu, G., et al. (2023). Advances in the synthesis of β-alanine. PubMed. [Link]

-

Vostrikova, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

PubChem. (n.d.). 3-((2-Aminoethyl)amino)propanoic acid. PubChem. [Link]

-

Parveen, S., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 892. [Link]

-

PubChem. (n.d.). 3-Phenyl-2-(phenylamino)propanoic acid. PubChem. [Link]

-

AccelaChem. (2023). 501902-75-6, 5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine. AccelaChem. [Link]

Sources

- 1. De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway | bioRxiv [biorxiv.org]

- 2. Advances in the synthesis of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. accelachem.com [accelachem.com]

- 7. 501902-75-6,5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Furoylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furoylamino)propanoic acid is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, incorporating a furan ring and an amino acid backbone, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The biological activities of derivatives of aryl propionic acid are wide-ranging and include anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1] This guide provides a comprehensive overview of the primary starting materials required for the synthesis of this compound, detailing their properties, synthesis, and the key reaction mechanisms involved.

Core Starting Materials: A Strategic Overview

The synthesis of this compound is fundamentally an amidation reaction. This involves the formation of an amide bond between a carboxylic acid derivative and an amine. The two principal starting materials are therefore:

-

An activated derivative of 2-furoic acid: Typically, 2-furoyl chloride is the reagent of choice.

-

β-Alanine: The amino acid that provides the propanoic acid backbone.

The overall synthetic strategy is depicted below:

Caption: General synthetic route to this compound.

In-Depth Analysis of Starting Materials

The Furan Moiety Provider: 2-Furoyl Chloride

2-Furoyl chloride (C₅H₃ClO₂) is a highly reactive acyl chloride and serves as the acylating agent in the synthesis. Its primary function is to efficiently introduce the 2-furoyl group into a molecule.

Properties and Handling:

| Property | Value |

| CAS Number | 527-69-5 |

| Molar Mass | 130.53 g/mol |

| Appearance | Colorless to yellow liquid[2] |

| Density | 1.3227 g/mL at 20°C[3] |

| Boiling Point | 173°C[3] |

| Melting Point | -2°C[3] |

Safety Precautions: 2-Furoyl chloride is a corrosive liquid that is a strong irritant to the eyes and skin.[2][3] It is also a powerful lachrymator.[2] Handling requires appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact, immediately flush the affected area with copious amounts of water.[4]

Synthesis of 2-Furoyl Chloride:

The most common and historically established method for preparing 2-furoyl chloride is the reaction of 2-furoic acid with thionyl chloride (SOCl₂).[3][5]

Caption: Synthesis of 2-furoyl chloride from 2-furoic acid.

Experimental Protocol for 2-Furoyl Chloride Synthesis:

A typical laboratory-scale preparation involves refluxing 2-furoic acid with an excess of thionyl chloride.[3][5]

Materials:

-

2-Furoic acid

-

Thionyl chloride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2-furoic acid with an excess of thionyl chloride (typically a 2.5:1 molar ratio).[5]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) for 1-2 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, arrange the apparatus for distillation.

-

First, distill off the excess thionyl chloride.

-

Then, collect the fraction boiling at 173-174°C, which is the 2-furoyl chloride product.[5]

Causality in Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and drives the reaction to completion according to Le Chatelier's principle.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Distillation: Purification by distillation is effective due to the significant difference in boiling points between thionyl chloride (79°C) and 2-furoyl chloride (173°C).

The Amino Acid Backbone: β-Alanine

β-Alanine (3-aminopropanoic acid) is the only naturally occurring beta-amino acid.[6][7] Unlike its alpha-isomer, the amino group is attached to the β-carbon, the second carbon from the carboxyl group.[8] This structural feature is crucial for the final structure of this compound.

Properties:

| Property | Value |

| CAS Number | 107-95-9 |

| Molar Mass | 89.09 g/mol |

| Appearance | White crystalline powder[9] |

| Melting Point | 202°C[9] |

| Solubility | Soluble in water |

Synthesis of β-Alanine:

While β-alanine is commercially available, it can be synthesized through various methods. Industrially, it is often produced by the reaction of ammonia with β-propiolactone.[8] Biological methods, including enzymatic conversion and whole-cell synthesis, are also gaining prominence due to their milder reaction conditions and environmental benefits.[6][7][9]

The Amidation Reaction: Synthesis of this compound

The core of the synthesis is the nucleophilic acyl substitution reaction between 2-furoyl chloride and β-alanine. The lone pair of electrons on the nitrogen atom of the β-alanine amino group attacks the electrophilic carbonyl carbon of the 2-furoyl chloride.

Caption: Amidation of β-alanine with 2-furoyl chloride.

Experimental Protocol for the Synthesis of this compound:

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

β-Alanine

-

2-Furoyl chloride

-

A suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)

-

A base (e.g., sodium hydroxide or sodium bicarbonate)

-

Hydrochloric acid (for acidification)

-

Reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve β-alanine in an aqueous solution of a base (e.g., sodium hydroxide) in a reaction vessel. The base is necessary to neutralize the HCl byproduct of the reaction and to deprotonate the amino group of β-alanine, increasing its nucleophilicity.

-

Cool the solution in an ice bath.

-

Slowly add 2-furoyl chloride to the cooled solution with vigorous stirring. The slow addition and cooling are crucial to control the exothermic reaction and prevent unwanted side reactions.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

Wash the product with cold water to remove any remaining salts and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified compound.

Trustworthiness and Self-Validating Systems:

The integrity of this synthesis relies on careful control of reaction conditions and thorough purification of the final product.

-

Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) can be employed to monitor the disappearance of the starting materials and the appearance of the product, ensuring the reaction has reached completion.

-

Product Characterization: The identity and purity of the synthesized this compound must be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch, carboxylic acid O-H and C=O stretches).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic use of two key starting materials: 2-furoyl chloride and β-alanine. A thorough understanding of the properties, synthesis, and handling of these precursors is paramount for the successful and safe execution of this synthesis. The robustness of the amidation reaction, coupled with rigorous purification and analytical characterization, ensures the production of a high-purity compound suitable for further investigation in drug discovery and development programs.

References

-

Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved January 17, 2026, from [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Advances in the synthesis of β-alanine. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved January 17, 2026, from [Link]

-

Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 17, 2026, from [Link]

-

YouTube. (2023, July 21). Synthesis of propanoic acid- Dr. Tania CS. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 17, 2026, from [Link]

-

PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 17, 2026, from [Link]

-

Quora. (2021, June 1). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 17, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid (CAS 79-09-4). Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 7. [PDF] Advances in the synthesis of β-alanine | Semantic Scholar [semanticscholar.org]

- 8. β-Alanine - Wikipedia [en.wikipedia.org]

- 9. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

An Investigator's Guide to the Potential Biological Activity of 3-(2-Furoylamino)propanoic Acid

Distribution: For Research, Scientific, and Drug Development Professionals Only

Abstract

This technical guide provides a comprehensive framework for the investigation of 3-(2-Furoylamino)propanoic acid, a molecule of nascent interest with an undefined biological activity profile. In the absence of extensive published data on this specific compound, this document outlines a systematic approach to its synthesis, characterization, and biological screening. By leveraging structure-activity relationships inferred from related chemical entities, we propose a targeted research program to elucidate its potential therapeutic value. This guide is intended to serve as a foundational resource for researchers initiating projects on this or structurally similar molecules, emphasizing rigorous experimental design, data interpretation, and mechanistic inquiry.

Introduction: Unveiling a Molecule of Latent Potential

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5652-37-9 | [1][2] |

| Molecular Formula | C8H9NO4 | Inferred |

| Molecular Weight | 183.16 g/mol | Inferred |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in DMSO, DMF, and aqueous base | Predicted |

Postulated Biological Activities and Mechanistic Considerations

Based on the structural components of this compound, several potential biological activities can be postulated. A recent study on 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives has shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[3] This suggests that the furan-propanoic acid scaffold may be a valuable starting point for the development of novel anti-infective agents.

Antimicrobial and Antifungal Activity

The furan ring is a known pharmacophore in a number of antimicrobial agents. Its ability to undergo metabolic activation to reactive intermediates can lead to cytotoxicity in microbial cells. The propanoic acid tail may enhance solubility and cellular uptake.

A potential mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or the generation of reactive oxygen species within the microbe.

Caption: Postulated antimicrobial mechanisms of action.

Anti-inflammatory and Analgesic Properties

The propanoic acid moiety is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class (e.g., ibuprofen, naproxen). While the furoylamino group is not a traditional NSAID pharmacophore, its presence could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.

The primary hypothesis would be the inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis.

Caption: Potential anti-inflammatory mechanism via COX inhibition.

A Proposed Research Workflow: From Synthesis to Biological Validation

A systematic investigation of this compound requires a multi-stage approach, beginning with its synthesis and culminating in detailed biological assays.

Caption: A systematic workflow for investigating this compound.

Experimental Protocols

Synthesis of this compound

Principle: This synthesis involves the acylation of β-alanine with 2-furoyl chloride under basic conditions. The base neutralizes the HCl byproduct of the reaction.

Materials:

-

β-alanine

-

2-Furoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve β-alanine (1.0 eq) in a 1M aqueous solution of NaOH (2.2 eq) with stirring in an ice bath.

-

In a separate flask, dissolve 2-furoyl chloride (1.1 eq) in DCM.

-

Add the 2-furoyl chloride solution dropwise to the β-alanine solution over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with 1M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

In Vitro Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial strains (e.g., E. coli, S. aureus, C. albicans)

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Cyclooxygenase (COX) Inhibition Assay

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)

-

Assay buffer

-

This compound stock solution in DMSO

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm at multiple time points.

-

Calculate the rate of reaction and determine the IC₅₀ value (the concentration of compound required to inhibit enzyme activity by 50%).

Data Interpretation and Next Steps

The initial screening data will guide the subsequent research direction.

Table 2: Hypothetical Screening Data and Interpretation

| Assay | Result | Interpretation and Next Steps |

| Antimicrobial MIC | MIC < 16 µg/mL against S. aureus | Potent activity warrants further investigation. Proceed with time-kill assays, resistance development studies, and in vivo efficacy models. |

| COX-2 Inhibition | IC₅₀ = 5 µM | Moderate and selective COX-2 inhibition. Investigate in cellular models of inflammation and in vivo models of pain and inflammation. |

| Cytotoxicity (HepG2) | CC₅₀ > 100 µM | Low cytotoxicity is a favorable outcome. The compound has a good therapeutic window for the observed biological activities. |

A favorable "hit" from this initial screen would necessitate more in-depth mechanistic studies, lead optimization through medicinal chemistry efforts, and eventual evaluation in preclinical animal models.

Conclusion

While this compound is currently an understudied molecule, its chemical structure suggests a high potential for biological activity. This guide provides a robust and scientifically sound framework for its systematic investigation. By following the proposed workflow and experimental protocols, researchers can effectively elucidate the pharmacological profile of this compound and determine its potential for future drug development. The principles outlined herein are broadly applicable to the early-stage investigation of other novel chemical entities.

References

-

AccelaChem. 496913-99-6, 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid. [Link]

-

National Institute of Standards and Technology. Propanoic acid. [Link]

-

Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

-

AccelaChem. 501902-75-6, 5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine. [Link]

Sources

- 1. 496913-99-6,2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 501902-75-6,5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Furoylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel compound, 3-(2-Furoylamino)propanoic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document synthesizes predicted and analogous experimental data to offer a comprehensive spectroscopic profile, empowering researchers to confidently identify and characterize this compound.

Introduction: The Structural Elucidation Imperative

This compound is a hybrid molecule combining the structural motifs of a furan ring, an amide linkage, and a propanoic acid moiety. This unique combination suggests potential applications as a bioactive scaffold. Accurate and unambiguous structural confirmation is the cornerstone of any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful and non-destructive means to probe the molecular architecture and confirm the identity and purity of a synthesized compound.

This guide will delve into the theoretical underpinnings of each technique and present a detailed interpretation of the expected spectroscopic data for this compound. The causality behind spectral features will be explained, providing a robust framework for experimental validation.

Molecular Structure and Logic of Analysis

To logically deconstruct the spectroscopic data, we must first understand the molecular structure and the distinct chemical environments of its atoms.

Caption: Molecular structure of this compound highlighting its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Profile

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The following table summarizes the predicted chemical shifts (ppm), multiplicities, and integrations for this compound. These predictions are based on established chemical shift correlation tables and data from analogous structures such as N-(2-Furoyl)glycine.[1]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| -NH- | 8.0 - 8.5 | Triplet | 1H | The amide proton is coupled to the adjacent methylene (-CH₂-) group. |

| Furan H5' | 7.5 - 7.7 | Doublet | 1H | This proton is adjacent to the furan oxygen and is deshielded. |

| Furan H3' | 7.1 - 7.3 | Doublet | 1H | Coupled to the H4' proton. |

| Furan H4' | 6.5 - 6.7 | Doublet of doublets | 1H | Coupled to both H3' and H5' protons. |

| -CH₂- (α to N) | 3.5 - 3.7 | Quartet | 2H | Coupled to both the amide proton and the adjacent methylene group. |

| -CH₂- (β to N) | 2.6 - 2.8 | Triplet | 2H | Coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |

| -C OOH | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| -C =O (Amide) | 160 - 165 | The amide carbonyl carbon is also significantly deshielded. |

| Furan C 2' | 145 - 150 | The carbon atom of the furan ring attached to the carbonyl group. |

| Furan C 5' | 140 - 145 | The carbon atom of the furan ring adjacent to the oxygen. |

| Furan C 3' | 115 - 120 | Furan ring carbon. |

| Furan C 4' | 110 - 115 | Furan ring carbon. |

| -C H₂- (α to N) | 35 - 40 | The carbon atom adjacent to the nitrogen of the amide. |

| -C H₂- (β to N) | 30 - 35 | The carbon atom adjacent to the carboxylic acid group. |

Experimental Protocol for NMR Data Acquisition